molecular formula C10H12ClN3O B1340944 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride CAS No. 210173-95-8

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride

Cat. No. B1340944
M. Wt: 225.67 g/mol
InChI Key: BRRZSLZZTOPNLG-UHFFFAOYSA-N
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Description

“4-(Pyridin-2-yl)piperazine-1-carbonyl chloride” is a chemical compound with the molecular formula C10H12ClN3O . It is a compound that can be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “4-(Pyridin-2-yl)piperazine-1-carbonyl chloride” consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyridin-2-yl)piperazine-1-carbonyl chloride” include a molecular weight of 191.23 g/mol, a topological polar surface area of 36.4 Ų, and a rotatable bond count of 1 .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Studies : New pyridine derivatives, including those related to 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride, have been synthesized and shown to possess considerable antibacterial activity. These compounds were prepared through the condensation of 2-amino-substituted benzothiazoles with p-acetamidobenzenesulfonyl chloride using a mixture of pyridine, highlighting their potential in addressing bacterial infections (Patel & Agravat, 2009).

  • Anticancer Research : Derivatives of 4-(Pyridin-2-yl)piperazine have been explored for their effects on learning and memory facilitation in mice, suggesting potential therapeutic applications in cognitive disorders. Moreover, the synthesis and evaluation of various piperazinyl compounds have highlighted their potential in anticancer research. For instance, 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates have been synthesized and tested for their ability to facilitate learning and memory in mice, indicating a promising avenue for the development of new therapeutic agents (Li Ming-zhu, 2012).

Chemical Synthesis and Drug Development

  • Synthetic Processes : Research has established scalable and facile synthetic processes for compounds related to 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride. For example, a novel process for preparing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, has been optimized. This process involves acylation, deprotection, and salt formation, demonstrating the compound's relevance in developing treatments for central nervous system disorders (Wei et al., 2016).

  • Drug Discovery and Design : The search for potent anti-tubercular agents has led to the design and synthesis of benzamide derivatives incorporating the 4-(Pyridin-2-yl)piperazine motif. These compounds have shown significant anti-tubercular activity, underscoring the importance of such chemical structures in the development of new therapies for tuberculosis (Srinivasarao et al., 2020).

Material Science and Structural Chemistry

  • Crystallography and Material Properties : The crystal structure of chloride-bridged copper(II) dimers featuring piperazine derivatives has been elucidated, revealing insights into the coordination chemistry and potential applications in material science. Such studies are crucial for understanding the structural properties of materials that incorporate piperazine and pyridine motifs (Inah et al., 2017).

properties

IUPAC Name

4-pyridin-2-ylpiperazine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-10(15)14-7-5-13(6-8-14)9-3-1-2-4-12-9/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRZSLZZTOPNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585901
Record name 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride

CAS RN

210173-95-8
Record name 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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